molecular formula C25H26O5 B383644 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one CAS No. 610762-35-1

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one

Cat. No.: B383644
CAS No.: 610762-35-1
M. Wt: 406.5g/mol
InChI Key: RLAUMEUSVLXCCF-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one is a chromen-4-one derivative featuring a 1,5-benzodioxepin ring at position 3, an ethyl group at position 6, a methyl group at position 2, and a prenyl-like ether (2-methylprop-2-enoxy) at position 6.

Properties

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5/c1-5-17-11-19-22(13-21(17)29-14-15(2)3)30-16(4)24(25(19)26)18-7-8-20-23(12-18)28-10-6-9-27-20/h7-8,11-13H,2,5-6,9-10,14H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAUMEUSVLXCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one is a member of the chromone family, which is known for its diverse biological activities. Chromones and their derivatives exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by relevant data and findings from various studies.

Structural Characteristics

The molecular formula for this compound is C20H24O4C_{20}H_{24}O_4, with a molecular weight of approximately 336.4 g/mol. Its structure includes a chromone backbone with additional functional groups that contribute to its biological activity.

Biological Activities

Research indicates that compounds similar to This compound exhibit significant biological activities:

  • Antioxidant Activity : Chromones are known to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.
  • Anti-inflammatory Effects : Many studies have shown that chromone derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in inflammatory processes.
  • Antimicrobial Properties : The compound may exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.
  • Anticancer Potential : Preliminary studies suggest that chromones can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and survival.

Data Tables

The following table summarizes some key findings related to the biological activities of chromone derivatives:

Compound NameSourceBiological ActivityReference
ChromoneVarious plantsAntioxidant, Anti-inflammatory
6-EthylchromoneSyntheticAntimicrobial
7-HydroxychromoneNaturalAnticancer

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant capacity of several chromone derivatives, including our compound of interest. It was found that these compounds significantly reduced oxidative stress markers in vitro, indicating potential therapeutic benefits in oxidative stress-related diseases.
  • Anti-inflammatory Research : In a model of acute inflammation, the administration of chromone derivatives led to a marked decrease in inflammation scores and levels of inflammatory mediators such as TNF-alpha and IL-6.
  • Antimicrobial Evaluation : A screening of various chromones against common pathogens revealed that certain derivatives exhibited strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

The biological activities of chromones are attributed to their ability to interact with multiple biological targets:

  • Enzyme Inhibition : Chromones can inhibit key enzymes involved in inflammation (e.g., COX and LOX).
  • Gene Regulation : They may modulate the expression of genes involved in cell survival and apoptosis.
  • Receptor Interaction : Some studies suggest that chromones can interact with cellular receptors that mediate inflammatory responses.

Comparison with Similar Compounds

Substituent Variations in Chromen-4-One Derivatives

The following table summarizes key structural and functional differences:

Compound Name / ID Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound C27H28O6 3: 1,5-benzodioxepin; 6: ethyl; 2: methyl; 7: 2-methylprop-2-enoxy 448.5 Enhanced lipophilicity; conformational flexibility from benzodioxepin
Neobavaisoflavone () C20H18O4 3: 3-methylbut-2-enyl; 7: hydroxy 322.4 Prenyl group enhances binding affinity; high aqueous solubility
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one () C19H16O5 3: 1,4-benzodioxin; 7: hydroxy 324.3 Smaller benzodioxin ring; lower lipophilicity due to hydroxyl
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one () C22H19F3O5 6: ethyl; 7: isopropoxy; 2: trifluoromethyl 444.4 Trifluoromethyl enhances metabolic stability; electron-withdrawing effects
7-((4-Chlorobenzyl)oxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one () C22H17ClO7 7: 4-chlorobenzyloxy; 2,3,5: hydroxyls 428.8 Polar substituents improve solubility but reduce membrane permeability

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s benzodioxepin and ethyl groups increase lipophilicity compared to hydroxyl-rich analogues (e.g., ), favoring better membrane permeability but lower aqueous solubility .
  • Bioavailability : Compounds with hydroxyl or glucosyl groups (e.g., ) exhibit higher solubility but lower bioavailability (0.55–0.56) due to rapid metabolism. In contrast, the target compound’s prenyl-like ether and methyl groups may slow Phase I/II metabolism, improving oral absorption .

Preparation Methods

Palladium-Catalyzed Intramolecular Acylation

A palladium-mediated intramolecular acylation protocol enables efficient construction of the chromen-4-one core. As demonstrated by, alkenyl bromides and aldehydes undergo cyclization using Pd(PPh3_3)4_4/Xphos as the catalyst and K2_2CO3_3 as the base in 1,4-dioxane. This method achieves moderate to good yields (50–75%) and tolerates diverse substituents, making it suitable for introducing the ethyl and methyl groups at positions 6 and 2, respectively.

Example Protocol :

  • React 2-bromo-4-ethyl-5-methylacetophenone with an aldehyde precursor in 1,4-dioxane.

  • Add Pd(PPh3_3)4_4 (5 mol%), Xphos (10 mol%), and K2_2CO3_3 (2 equiv).

  • Heat at 90°C for 12–24 hours under inert atmosphere.

  • Purify via column chromatography (SiO2_2, ethyl acetate/hexane).

Baker–Venkataraman Rearrangement

The Baker–Venkataraman rearrangement remains a classical approach for chromone synthesis. This method involves:

  • O-Acylation : Treat 2-hydroxy-4-methoxyacetophenone with an acyl chloride to form an ester.

  • Rearrangement : Use a base (e.g., potassium tert-butoxide) to induce acyl migration, yielding a 1,3-diketone intermediate.

  • Cyclization : Acid-catalyzed (e.g., H2_2SO4_4) or methane sulfonyl chloride-mediated cyclization forms the chromen-4-one core.

Advantages :

  • High regioselectivity for substituent placement.

  • Compatible with pre-functionalized starting materials (e.g., ethyl and methyl groups).

Functionalization of the Chromen-4-One Core

Suzuki Coupling

  • Prepare a boronic ester derivative of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine.

  • React with brominated chromen-4-one under Pd catalysis (e.g., Pd(OAc)2_2, SPhos).

  • Optimize conditions: Na2_2CO3_3 as base, DME/H2_2O (3:1) at 80°C.

Yield : 60–70% after purification.

Friedel–Crafts Acylation

Alternative routes employ Friedel–Crafts acylation using benzodioxepin carbonyl chloride and AlCl3_3 in dichloromethane. This method is less favored due to competing side reactions.

Alkoxy Group Installation at Position 7

The 2-methylprop-2-enoxy group is introduced via Williamson ether synthesis:

  • Deprotonate the phenolic oxygen at position 7 using K2_2CO3_3 in acetone.

  • Add 2-methylallyl bromide (1.2 equiv) and reflux for 6 hours.

  • Isolate the product via extraction (ethyl acetate/water) and drying (Na2_2SO4_4).

Key Consideration :

  • Protect other reactive sites (e.g., ketone at position 4) during alkylation to prevent undesired substitutions.

Final Assembly and Purification

Sequential Functionalization

A typical synthesis sequence involves:

  • Chromen-4-one core formation (Section 1).

  • Suzuki coupling for benzodioxepin installation (Section 2.1.1).

  • Alkylation for 2-methylprop-2-enoxy group (Section 3).

Purification Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

  • Recrystallization : Use ethanol/water mixtures for final crystallization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key AdvantagesLimitations
Pd-Catalyzed Acylation65–7512–24High functional group toleranceRequires Pd catalysts, costly ligands
Baker–Venkataraman50–6024–48RegioselectiveHarsh acidic conditions
Suzuki Coupling60–708–12Compatible with sensitive substituentsBoronic ester synthesis required

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions during alkylation necessitate protecting groups (e.g., silyl ethers).

  • Catalyst Efficiency : Pd-based systems require ligand optimization to enhance turnover numbers.

  • Solvent Systems : Replace 1,4-dioxane with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one, and how can intermediates be optimized?

  • Methodology :

  • Start with functionalized benzodioxepin and chromen-4-one precursors. For example, use Suzuki-Miyaura coupling to attach the benzodioxepin moiety to the chromen-4-one core .
  • Optimize reaction conditions (e.g., solvent, temperature, catalyst) using Design of Experiments (DoE) to maximize yield. For instance, highlights the use of palladium catalysts and inert atmospheres for similar chromenone derivatives.
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm structures using 1H^1H-NMR and LC-MS .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodology :

  • Employ HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95% by area normalization) .
  • Use high-resolution mass spectrometry (HRMS) for exact mass confirmation and FT-IR spectroscopy to verify functional groups (e.g., carbonyl stretch at ~1650 cm1^{-1}) .
  • X-ray crystallography or 13C^{13}C-NMR can resolve ambiguities in stereochemistry or substitution patterns, as demonstrated for analogous chromen-4-one derivatives in .

Q. What are the critical solubility and stability considerations for this compound in experimental settings?

  • Methodology :

  • Perform solubility assays in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy. For example, notes that chromenone derivatives often require DMSO for stock solutions due to poor aqueous solubility.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How does the substitution pattern (e.g., benzodioxepin, ethyl, and methallyloxy groups) influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis and cyclic voltammetry data .
  • Use 1H^1H-NMR coupling constants and NOESY to assess steric effects of the methallyloxy group on chromenone ring conformation .

Q. What mechanistic insights can be gained from studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) with target proteins .
  • Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) can predict binding modes, as seen in for similar flavonoids. Validate with mutagenesis studies on key residues.

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?

  • Methodology :

  • Cross-validate assays: Use orthogonal methods (e.g., cell viability via MTT and apoptosis via flow cytometry) to confirm in vitro results .
  • Investigate pharmacokinetics (e.g., plasma protein binding, metabolic stability via liver microsomes) to explain discrepancies in efficacy .
  • Apply systems biology approaches (e.g., network pharmacology) to identify off-target effects or compensatory pathways .

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